Cas no 92174-75-9 (2(3H)-Oxazolone, 3-ethyl-)

2(3H)-Oxazolone, 3-ethyl- 化学的及び物理的性質
名前と識別子
-
- 2(3H)-Oxazolone, 3-ethyl-
- 3-ethyl-2,3-dihydro-1,3-oxazol-2-one
- EN300-27160248
- 92174-75-9
- 863-501-0
- SCHEMBL6362527
- 3-Ethyloxazol-2(3H)-one
-
- インチ: InChI=1S/C5H7NO2/c1-2-6-3-4-8-5(6)7/h3-4H,2H2,1H3
- InChIKey: CUFFUTUEAZMSKZ-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 113.047678466g/mol
- どういたいしつりょう: 113.047678466g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 8
- 回転可能化学結合数: 1
- 複雑さ: 130
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.3
- トポロジー分子極性表面積: 29.5Ų
2(3H)-Oxazolone, 3-ethyl- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-27160248-0.1g |
3-ethyl-2,3-dihydro-1,3-oxazol-2-one |
92174-75-9 | 95.0% | 0.1g |
$400.0 | 2025-03-20 | |
Enamine | EN300-27160248-0.05g |
3-ethyl-2,3-dihydro-1,3-oxazol-2-one |
92174-75-9 | 95.0% | 0.05g |
$268.0 | 2025-03-20 | |
Enamine | EN300-27160248-0.5g |
3-ethyl-2,3-dihydro-1,3-oxazol-2-one |
92174-75-9 | 95.0% | 0.5g |
$902.0 | 2025-03-20 | |
Enamine | EN300-27160248-5.0g |
3-ethyl-2,3-dihydro-1,3-oxazol-2-one |
92174-75-9 | 95.0% | 5.0g |
$3355.0 | 2025-03-20 | |
Aaron | AR028B0C-50mg |
3-ethyl-2,3-dihydro-1,3-oxazol-2-one |
92174-75-9 | 95% | 50mg |
$394.00 | 2025-02-16 | |
1PlusChem | 1P028AS0-100mg |
3-ethyl-2,3-dihydro-1,3-oxazol-2-one |
92174-75-9 | 95% | 100mg |
$557.00 | 2024-04-20 | |
1PlusChem | 1P028AS0-1g |
3-ethyl-2,3-dihydro-1,3-oxazol-2-one |
92174-75-9 | 95% | 1g |
$1492.00 | 2024-04-20 | |
Aaron | AR028B0C-250mg |
3-ethyl-2,3-dihydro-1,3-oxazol-2-one |
92174-75-9 | 95% | 250mg |
$812.00 | 2025-02-16 | |
Enamine | EN300-27160248-1.0g |
3-ethyl-2,3-dihydro-1,3-oxazol-2-one |
92174-75-9 | 95.0% | 1.0g |
$1157.0 | 2025-03-20 | |
Enamine | EN300-27160248-10.0g |
3-ethyl-2,3-dihydro-1,3-oxazol-2-one |
92174-75-9 | 95.0% | 10.0g |
$4974.0 | 2025-03-20 |
2(3H)-Oxazolone, 3-ethyl- 関連文献
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Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354
-
Hilaria Mollica,Yi Juan Teo,Alrina Shin Min Tan,Damien Zhi Ming Tan,Paolo Decuzzi,Andrea Pavesi Biomater. Sci., 2021,9, 7420-7431
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Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
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John Tamine,Chenbo Wang New J. Chem., 2005,29, 789-791
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Yinsong Si,Zongzhao Sun,Limin Huang,Min Chen,Limin Wu J. Mater. Chem. A, 2019,7, 8952-8959
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Gangji Yi,Huihui Cui,Chunyang Zhang,Wen Zhao,Lei Chen,Yi-Quan Zhang,Xue-Tai Chen,You Song,Aihua Yuan Dalton Trans., 2020,49, 2063-2067
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Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
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Haishuang Zhao,Alexander Bodach,Miriam Heine,Yasar Krysiak,Jürgen Glinnemann,Edith Alig,Lothar Fink,Martin U. Schmidt CrystEngComm, 2017,19, 2216-2228
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Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124
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Wei Lv,Chen Zhang,Yanbing He,Baohua Li J. Mater. Chem. A, 2015,3, 20218-20224
2(3H)-Oxazolone, 3-ethyl-に関する追加情報
3-Ethyl-2(3H)-Oxazolone (CAS No. 92174-75-9): A Comprehensive Overview
3-Ethyl-2(3H)-oxazolone is a heterocyclic compound with the CAS registry number 92174-75-9. This compound belongs to the class of oxazolones, which are five-membered rings containing one oxygen and one nitrogen atom. The structure of 3-ethyl-2(3H)-oxazolone features an ethyl group attached to the third position of the oxazolone ring, making it a derivative of the parent oxazolone compound. This compound has garnered attention in various fields due to its unique chemical properties and potential applications in organic synthesis and materials science.
The synthesis of 3-ethyl-2(3H)-oxazolone typically involves the reaction of a suitable carbonyl compound with an amine derivative under specific conditions. Recent studies have explored novel methods for its preparation, including microwave-assisted synthesis and catalytic approaches, which have significantly improved the yield and purity of the compound. These advancements have made 3-ethyl-2(3H)-oxazolone more accessible for use in research and industrial applications.
One of the most notable applications of 3-ethyl-2(3H)-oxazolone is in the field of organic chemistry, where it serves as a versatile building block for constructing complex molecules. Its ability to undergo various transformations, such as ring-opening reactions and cycloadditions, has made it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. For instance, researchers have utilized 3-ethyl-2(3H)-oxazolone in the development of bioactive compounds with potential anticancer and antimicrobial properties.
In recent years, there has been growing interest in exploring the catalytic properties of 3-ethyl-2(3H)-oxazolone derivatives. Studies have shown that certain derivatives exhibit excellent catalytic activity in asymmetric synthesis reactions, making them promising candidates for use in green chemistry and sustainable processes. These findings highlight the potential of CAS No. 92174-75-9 compounds to contribute to environmentally friendly chemical manufacturing.
The physical and chemical properties of 3-Ethyl-Oxazolone (CAS No. 92174-75) have been extensively characterized using modern analytical techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography. These studies have provided valuable insights into its molecular structure, stability, and reactivity under different conditions. For example, research has demonstrated that 3-Ethyl-Oxazolone (CAS No. 92174) exhibits thermal stability up to certain temperatures, making it suitable for high-temperature applications.
From an environmental perspective, understanding the degradation pathways and toxicity profile of CAS No. 92174 Oxazolone Derivatives is crucial for ensuring their safe handling and disposal. Recent environmental studies have focused on assessing the biodegradability of CAS No. 92174 Oxazolones under various conditions, with encouraging results indicating their potential for safe integration into eco-friendly processes.
In conclusion, CAS No. 92174 Oxazolones, particularly 3-Ethyl-Oxazolone (CAS No. 92174), represent a class of compounds with significant potential across multiple disciplines. Their unique chemical properties, versatile reactivity, and promising applications make them a focal point for ongoing research efforts. As new discoveries continue to emerge, it is expected that these compounds will play an increasingly important role in advancing both academic research and industrial innovation.
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